6,7-Dimethoxy-4-methylquinazoline

Vue d'ensemble

Description

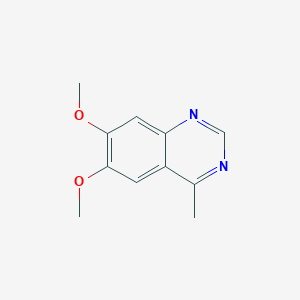

6,7-Dimethoxy-4-methylquinazoline is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 and is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-methylquinazoline contains a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic ethers, and 1 Pyrimidine .Applications De Recherche Scientifique

Anticancer Applications

6,7-Dimethoxy-4-methylquinazoline has shown potential in anticancer applications. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to 6,7-Dimethoxy-4-methylquinazoline, has been identified as a potent inducer of apoptosis and a promising anticancer clinical candidate due to its efficacy in breast and other cancer models and its ability to penetrate the blood-brain barrier (Sirisoma et al., 2009).

Anticonvulsant Effects

Research has also explored the anticonvulsant effects of 6,7-dimethoxyisoquinoline derivatives, demonstrating that some compounds in this category can effectively counteract seizures in animal models (Gitto et al., 2010).

Anti-tubercular Activity

Studies have identified novel inhibitors of Mycobacterium tuberculosis among 4-anilinoquinolines and 4-anilinoquinazolines, including compounds with the 6,7-dimethoxyquinazoline structure. These compounds have demonstrated significant inhibition of the bacterium with limited toxicity, making them candidates for further medicinal chemistry development (Asquith et al., 2019).

Antimalarial Activity

6,7-Dimethoxyquinazoline-2,4-diamines, including derivatives of 6,7-dimethoxy-4-methylquinazoline, have been synthesized and evaluated for their antimalarial activity. One particular compound showed high antimalarial activity, presenting as a promising drug lead (Mizukawa et al., 2021).

VEGFR-2 Receptor Tyrosine Kinase Inhibition

6,7-Dimethoxyquinazoline derivatives have been synthesized targeting EGFR and VEGFR-2 tyrosine kinases. These compounds displayed significant enzymatic inhibition of VEGFR-2, suggesting their potential as selective inhibitors for therapeutic applications (Garofalo et al., 2011).

DNA-Binding and Cytotoxic Activities

N-alkylanilinoquinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown potential as cytotoxic agents and DNA intercalating agents. Their ability to bind DNA and their cytotoxic activities against various cancer cell lines have been studied, underscoring their potential in cancer treatment (Garofalo et al., 2010).

Analgesic and Anti-Inflammatory Effects

The compound 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory effects in various models, potentially useful as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on 6,7-Dimethoxy-4-methylquinazoline and similar compounds is ongoing. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . This suggests that 6,7-Dimethoxy-4-methylquinazoline and similar compounds may have potential applications in cancer treatment .

Propriétés

IUPAC Name |

6,7-dimethoxy-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRQVBUDDJNGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401881 | |

| Record name | 6,7-dimethoxy-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-methylquinazoline | |

CAS RN |

4015-31-0 | |

| Record name | 6,7-dimethoxy-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)

![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)